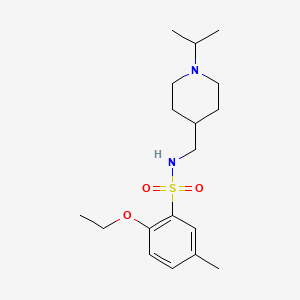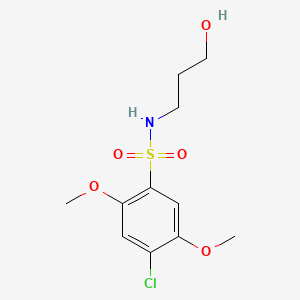![molecular formula C18H19N3O2S2 B2842985 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide CAS No. 892285-32-4](/img/structure/B2842985.png)
2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide” belongs to a class of organic compounds known as thienopyrimidines . Thienopyrimidines are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with four carbon atoms and a sulfur atom. Pyrimidine is a 6-membered ring with four carbon atoms and two nitrogen atoms. The compound has an acetamide group attached to the pyrimidine ring, which could contribute to its reactivity and potential biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its structure and the conditions under which the reactions are carried out. The thiophene and pyrimidine rings could potentially undergo electrophilic substitution reactions. The acetamide group could also participate in various reactions, such as hydrolysis or condensation .Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
A key application of compounds structurally related to 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide is their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for cancer therapy. The study by Gangjee et al. (2008) highlighted a compound with a similar thieno[2,3-d]pyrimidine backbone, demonstrating potent dual inhibition against human TS and DHFR, suggesting similar compounds could have significant therapeutic potential [Gangjee, Qiu, Li, & Kisliuk, 2008].
Antitumor Activity
The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives have shown promising antitumor activity. Hafez and El-Gazzar (2017) synthesized a series of novel derivatives, some of which displayed potent anticancer activity comparable to that of doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This indicates the potential of 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide and related compounds in anticancer strategies [Hafez & El-Gazzar, 2017].
Molecular Structure Insights
Crystallographic studies provide insights into the molecular structure and potential interaction mechanisms of related compounds. Subasri et al. (2017) analyzed the crystal structures of similar 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing their folded conformation and the inclination of the pyrimidine ring to the benzene ring. Such structural insights are crucial for understanding the bioactivity of these compounds and for designing derivatives with enhanced biological properties [Subasri et al., 2017].
Glutaminase Inhibition
Another research avenue explores the potential of thieno[2,3-d]pyrimidine derivatives as glutaminase inhibitors. Shukla et al. (2012) synthesized and evaluated BPTES analogs, revealing that certain derivatives exhibited similar potency and better solubility compared to BPTES, along with inhibitory effects on cancer cell growth in vitro and in mouse models. This suggests that compounds with the 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide scaffold could also be explored for their glutaminase inhibitory effects, potentially offering new therapeutic strategies against cancer [Shukla et al., 2012].
Antimicrobial Activity
Compounds within this structural class have also been investigated for their antimicrobial properties. Hossan et al. (2012) developed a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating significant antibacterial and antifungal activities comparable to standard drugs. This indicates the potential of 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide and its analogs in the development of new antimicrobial agents [Hossan et al., 2012].
properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-12-6-5-7-13(10-12)19-15(22)11-25-18-20-14-8-9-24-16(14)17(23)21(18)4-2/h5-10H,3-4,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMVRHRTFLHEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2842902.png)
![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)
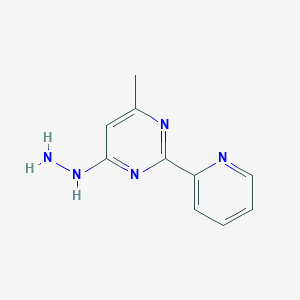

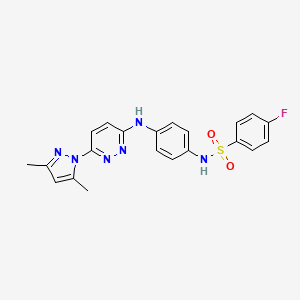
![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2842910.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)
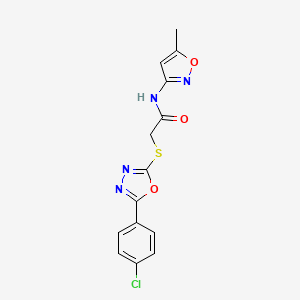

![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)
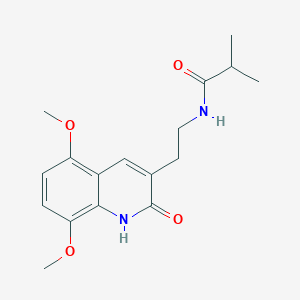
![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)
